Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate
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Overview
Description
Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a phosphoramidate linkage, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate typically involves the reaction of diethyl phosphoramidate with a suitable hydrazine derivative. One common method involves the use of diethyl hydrogen phosphate and a cyanohydrazine compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of substituted phosphoramidates .
Scientific Research Applications
Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate include other phosphoramidates such as:
- Diethyl phosphoramidate
- Dimethyl phosphoramidate
- Diphenyl phosphoramidate
Uniqueness
What sets this compound apart from these similar compounds is its unique cyanohydrazinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57204-36-1 |
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Molecular Formula |
C6H13N4O3P |
Molecular Weight |
220.17 g/mol |
IUPAC Name |
N-(cyanoamino)-N'-diethoxyphosphorylmethanimidamide |
InChI |
InChI=1S/C6H13N4O3P/c1-3-12-14(11,13-4-2)10-6-9-8-5-7/h6,8H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
SRUKPSXHABVJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N=CNNC#N)OCC |
Origin of Product |
United States |
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